3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c1-35-22-9-7-21(8-10-22)30-12-14-31(15-13-30)25(33)19-4-11-23-24(16-19)29-27(36)32(26(23)34)17-18-2-5-20(28)6-3-18/h2-11,16H,12-15,17H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQASZEVPTVAPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (often referred to as K288-0917 ) is a novel synthetic molecule with potential pharmacological applications. Its structure incorporates multiple bioactive moieties, including a piperazine ring and a sulfanylidene group, which are known for their diverse biological activities.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 521.04 g/mol |
| Molecular Formula | C27H25ClN4O3S |
| LogP | 4.6377 |
| Polar Surface Area | 54.556 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Research indicates that compounds similar to K288-0917 exhibit significant anticancer properties . For instance, studies have shown that derivatives of piperazine can suppress the growth of various cancer cell lines. In particular, compounds with chlorophenyl and methoxyphenyl substituents have demonstrated enhanced cytotoxicity against human liver (HUH7) and colon (HCT116) cancer cells. The IC50 values of these compounds were notably lower than those of standard chemotherapeutic agents like 5-fluorouracil .
The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression.
- Induction of apoptosis : It activates caspases and other apoptotic markers.
- Anti-inflammatory effects : By modulating inflammatory pathways, it reduces tumor growth factors.
Antimicrobial Activity
K288-0917 has also been evaluated for its antimicrobial properties . Preliminary studies suggest moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study on Anticancer Efficacy
A study conducted by Koksal Akkoc et al. synthesized a series of piperazine-based compounds and evaluated their cytotoxicity against three human tumor cell lines. Compound 3s, structurally similar to K288-0917, exhibited the highest activity with IC50 values significantly lower than reference drugs .
Docking Studies
Molecular docking studies have provided insights into the binding interactions of K288-0917 with various biological targets. These studies revealed that the compound interacts favorably with amino acids in key proteins involved in cancer progression and inflammation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that tetrahydroquinazoline derivatives exhibit promising anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects on various cancer cell lines. For example, a study demonstrated that modifications to the piperazine moiety enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes and inhibit growth. Research indicates that derivatives of this compound could serve as lead compounds for developing new antibiotics .
Neuropharmacological Effects
Studies suggest that tetrahydroquinazoline derivatives can modulate neurotransmitter systems, particularly in the context of anxiety and depression. The piperazine group is known for its affinity to serotonin receptors, making this compound a candidate for further investigation in neuropharmacology .
Mechanistic Studies
The unique structure of this compound allows researchers to study its mechanism of action at the molecular level. Investigations into how it interacts with specific enzymes or receptors can provide insights into its biological effects and potential therapeutic uses .
Drug Development
Due to its diverse biological activities, this compound serves as a scaffold for drug development. Modifications to the existing structure can lead to new derivatives with improved efficacy and reduced side effects. The ongoing research focuses on optimizing these derivatives for better pharmacokinetic profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value of 12 µM. |
| Study B | Antimicrobial Activity | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study C | Neuropharmacological Effects | Showed anxiolytic-like effects in animal models at doses of 10 mg/kg. |
Chemical Reactions Analysis
Piperazine Carbonyl Reactivity
The piperazine-1-carbonyl group undergoes acylation and transamidation reactions. For example, in analogous structures, the carbonyl reacts with amines under basic conditions to form amide derivatives. In a study of related cinnamide compounds, (E)-3-(4-chlorophenyl)acrylic acid was activated using thionyl chloride and coupled with piperazine derivatives in dichloromethane with triethylamine .
Key Reaction Pathway
Sulfanylidene Group Transformations
The sulfanylidene (C=S) moiety participates in oxidation and nucleophilic substitution. For instance, oxidation with H₂O₂ or mCPBA converts the thione to a sulfone . Additionally, the sulfur atom can act as a nucleophile, reacting with alkyl halides to form thioethers.
Oxidation Reaction Example
Conditions : H₂O₂ (30%), acetic acid, 60°C, 4 hours .
Aryl Group Reactivity
The 4-chlorophenyl and 4-methoxyphenyl groups undergo electrophilic aromatic substitution (EAS). For example, nitration or halogenation can occur at the para positions due to electron-withdrawing (Cl) and electron-donating (OCH₃) effects .
EAS Reaction Table
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to Cl | 4-Chloro-3-nitro derivative | |
| Bromination | Br₂, FeBr₃ | Para to OCH₃ | 4-Methoxy-3-bromo derivative |
Tetrahydroquinazolinone Core Modifications
The tetrahydroquinazolinone ring undergoes ring-opening and functionalization. In patent US20220062284A1, similar derivatives were modified via:
Example Modification
Conditions : DMF, K₂CO₃, 80°C, 12 hours .
Biological Activity Correlation
The compound’s reactivity directly influences its pharmacological profile. Docking studies of analogous piperazine-tetrahydroquinazolinone hybrids revealed hydrogen bonding with Asp116 and Tyr390 residues in the 5-HT₁A receptor (Figure 3) . Modifications to the sulfanylidene or aryl groups altered binding affinities by up to four-fold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives with Piperazine Moieties
- Ethyl 4-[[3-[(2-Chlorophenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazolin-7-yl]carbonyl]piperazine-1-carboxylate (): Shares the 2-sulfanylidene-tetrahydroquinazolinone core and a piperazine-carbonyl linkage. Differences: The ethyl carboxylate group on piperazine (vs. 4-methoxyphenyl in the target compound) reduces aromaticity and may alter solubility. Molecular Weight: ~474.5 g/mol (target compound: ~539.0 g/mol, estimated).
Piperazine-Containing Heterocycles
- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (): Piperazine is attached to a thiazole ring (vs. quinazolinone in the target compound).
- 4-Biphenylyl[4-(3-Chlorophenyl)piperazin-1-yl]methanone (): A biphenyl-carbonyl group replaces the quinazolinone core. The 3-chlorophenyl substituent on piperazine may influence spatial orientation in receptor binding compared to the target compound’s 4-methoxyphenyl group .
Sulfanylidene-Containing Analogs
- 7-{[4-(4-Phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (): Shares the sulfanylidene group and a fused quinazolinone-dioxolane system. The phenylpiperazine group (vs.
Substituent Effects on Pharmacological Activity
- p-MPPI and p-MPPF () :
- N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine (): Demonstrates the role of 4-methoxyphenyl in stabilizing hydrazone derivatives. The target compound’s 4-methoxyphenylpiperazine may similarly enhance stability and binding specificity .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The 4-methoxyphenyl group improves solubility compared to nonpolar substituents (e.g., 4-chlorophenyl), as methoxy groups engage in hydrogen bonding .
- Metabolic Stability : Piperazine rings are prone to N-oxidation, but the 4-methoxyphenyl group may sterically protect the nitrogen, reducing metabolic degradation .
Preparation Methods
Formation of the Tetrahydroquinazolinone Core
A starting material such as methyl 2-aminobenzoate undergoes cyclization with thiourea in acidic ethanol (HCl, reflux, 8–12 hours) to yield 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. This method achieves ~75% yield. Alternative protocols using microwave-assisted synthesis reduce reaction times to 2 hours with comparable yields.
Key Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea + HCl | Ethanol | 80 | 10 | 74 |
| Thiourea + H₂SO₄ | DMF | 120 (microwave) | 2 | 72 |
Introduction of the 4-Chlorobenzyl Group at Position 3
The 3-[(4-chlorophenyl)methyl] substituent is installed via Mannich reaction or nucleophilic alkylation. Mannich conditions (formaldehyde, 4-chlorobenzylamine, acetic acid) selectively functionalize the N3 position.
Optimized Alkylation Protocol
Reaction of the core with 4-chlorobenzyl chloride in the presence of K₂CO₃ in DMF (60°C, 6 hours) achieves 68% yield. Catalytic KI improves efficiency to 82% by mitigating side reactions.
Comparative Alkylation Methods:
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | None | DMF | 60 | 68 |
| K₂CO₃ | KI | DMF | 60 | 82 |
| NaH | None | THF | 25 | 45 |
Installation of the 4-(4-Methoxyphenyl)piperazine-1-carbonyl Moiety at Position 7
The 7-position carbonyl-linked piperazine requires acylation of an intermediate amine. A two-step approach is optimal:
Carbonyldiimidazole-Mediated Coupling
An alternative method employs 1,1'-carbonyldiimidazole (CDI) to activate the piperazine for coupling. This avoids handling toxic phosgene derivatives:
-
React 4-(4-methoxyphenyl)piperazine with CDI in THF (0°C to 25°C, 2 hours).
-
Add the 7-aminoquinazolinone derivative and stir at 50°C for 12 hours (yield: 78%).
Purification and Characterization
Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >95% purity. Structural confirmation employs:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.38–6.82 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 3.76 (s, 3H, OCH₃).
-
MS (ESI+) : m/z 563.1 [M+H]⁺.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this quinazolinone-piperazine hybrid, and how can reaction conditions be optimized?
- Methodological Answer : The core quinazolinone scaffold can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with thiourea or isothiocyanates, as described for analogous 3,4-dihydroquinazolin-4-ones . For the piperazine-1-carbonyl moiety, coupling reactions using carbodiimides (e.g., DCC) or activating agents (e.g., HATU) are effective. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance carbonyl coupling efficiency while minimizing hydrolysis of the sulfanylidene group .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS (C18 column, gradient elution with acetonitrile/0.1% formic acid) to confirm purity (>95%) and molecular ion peaks.
- NMR (1H/13C, DMSO-d6) to verify substituent integration, particularly the 4-methoxyphenylpiperazine (δ 3.7–3.8 ppm for OCH3) and sulfanylidene (δ 2.5–3.0 ppm for C=S) .
- Elemental analysis to validate stoichiometry (e.g., C% ±0.3% deviation).
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). The 4-methoxyphenyl group enhances lipophilicity (logP ~3.5), requiring sonication for aqueous dispersion .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfanylidene group may oxidize; use antioxidants (e.g., BHT) in storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 4-methoxyphenylpiperazine moiety in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OH) substituents. Use Pd-catalyzed cross-coupling for piperazine modifications .
- Bioassay Correlation : Test analogs against target receptors (e.g., serotonin or dopamine receptors) via radioligand binding assays. Compare IC50 values to quantify substituent effects .
Q. What crystallographic techniques are suitable for resolving conformational flexibility in the tetrahydroquinazolinone core?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). The sulfanylidene group may induce planarization; analyze torsion angles (C2-S1-C3-N1) to assess rigidity .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model ground-state conformers and compare with experimental data .
Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be addressed experimentally?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and DMSO content (<0.1%).
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets).
- Meta-Analysis : Use tools like Prism to compare dose-response curves across studies, accounting for batch-to-batch compound variability .
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction intermediates (e.g., benzyl-protected piperazine) to troubleshoot low yields .
- Bioactivity Interpretation : Cross-reference with structurally similar compounds (e.g., 4-chlorophenyl analogs) to contextualize potency .
- Safety Protocols : Follow GHS guidelines (H302, H315) for handling; use fume hoods during solvent evaporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
